methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure. This compound is characterized by the presence of a pyrrole ring, a trifluoromethyl group, and a phenylpropanoyl moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Phenylpropanoyl Group: This step involves the acylation of the pyrrole ring using phenylpropanoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the phenylpropanoyl moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the phenylpropanoyl moiety contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but lacks the trifluoromethyl group.
Methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(chloromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in methyl 1-butyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C21H25F3N2O4 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 1-butyl-2-methyl-5-oxo-4-(3-phenylpropanoylamino)-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H25F3N2O4/c1-4-5-13-26-14(2)17(18(28)30-3)20(19(26)29,21(22,23)24)25-16(27)12-11-15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3,(H,25,27) |
InChI Key |
CMWYBJXXYBWDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C(=O)OC)C |
Origin of Product |
United States |
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